(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound with significant relevance in organic chemistry, particularly in the synthesis of various pharmaceuticals and biologically active molecules. Its systematic name reflects its structural features, including a tert-butyl group and a bicyclic azabicyclo framework. The compound is classified as a carboxylate ester, and its chemical formula is with a molecular weight of 195.26 g/mol. It has a CAS number of 702666-72-6, indicating its unique identity in chemical databases .
The synthesis of (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be achieved through several methods, primarily involving the reaction of di-tert-butyl dicarbonate with (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one . This process typically includes:
Technical details regarding reaction times, temperatures, and yields are crucial for reproducibility in laboratory settings.
The molecular structure of (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate features a bicyclic framework that includes both nitrogen and carbon atoms. The stereochemistry is defined by the (1S,4R) configuration, which is essential for its biological activity.
(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are fundamental for modifying the compound to enhance its biological properties or for creating complex structures.
The mechanism of action for (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate primarily involves its interactions at the molecular level with biological targets such as enzymes or receptors:
Quantitative data on binding affinities and kinetic parameters are essential for understanding its pharmacological profile.
Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) would further elucidate its properties.
(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate finds applications in various scientific fields:
The versatility of this compound underscores its importance in advancing both academic research and industrial applications in chemistry and pharmacology.
The asymmetric hydroformylation of the bicyclic lactam precursor serves as a stereoselective route to access the endo-aldehyde intermediate, which is subsequently transformed into the target compound. This transformation employs chiral rhodium catalysts (e.g., Rh(acac)(CO)₂ complexed with (R,S)-BINAPHOS or (R)-BIPHEMPHOS ligands) under syngas pressure (10–100 bar CO/H₂). The reaction achieves >90% regioselectivity for the endo-aldehyde isomer and enantiomeric excesses exceeding 95% under optimized conditions [7]. Catalyst loadings as low as 0.5–1.0 mol% prove effective when conducted in toluene or dichloromethane at 60–80°C over 12–24 hours. The endo preference arises from chiral ligand coordination directing syn-facial hydride transfer to the lactam’s convex face [7]. Subsequent reductive amination or Wittig olefination of the aldehyde enables ring functionalization while preserving stereochemistry.
Table 1: Catalyst Systems for Asymmetric Hydroformylation
Ligand | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
(R,S)-BINAPHOS | 50 | 70 | 97 | 85 |
(R)-BIPHEMPHOS | 30 | 60 | 92 | 89 |
DPPF | 100 | 80 | <10 | 45 |
Boc protection of the racemic 2-azabicyclo[2.2.1]hept-5-en-3-one lactam using di-tert-butyl dicarbonate (Boc₂O) provides a high-yielding route to the precursor for chiral resolution. The reaction proceeds in anhydrous THF at 0–25°C with catalytic DMAP (1–5 mol%), achieving yields of 80–85% after recrystallization from cyclohexane [2] [4]. The Boc group selectively installs at the bridgehead nitrogen without epimerization, facilitated by the lactam’s reduced nucleophilicity. For enantiomerically pure synthesis, the (1S,4R) isomer is resolved via enzymatic hydrolysis using Candida antarctica lipase B or chiral HPLC separation post-protection . Solvent optimization reveals THF outperforms DCM or acetonitrile by minimizing diester byproducts (<2%). The crystalline Boc-protected product exhibits stability for >12 months under inert storage at 2–8°C [2] [4].
Table 2: Boc-Protection Optimization Parameters
Solvent | DMAP Loading (mol%) | Reaction Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
THF | 1 | 0 → 25 | 85 | 99.5 |
DCM | 5 | 25 | 72 | 98.0 |
Acetonitrile | 2 | 40 | 68 | 97.0 |
Stereocontrol in forming the bicyclic framework relies on substrate-directed reductions or ring-closing metathesis (RCM). Sodium borohydride reduction of the ketone in (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-5-carbaldehyde proceeds with syn diastereoselectivity (>10:1 dr), guided by the existing chiral centers [3]. Alternatively, RCM using Grubbs II catalyst (5 mol%) constructs the bicyclic olefin from diene precursors like N-Boc-protected ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. This method achieves >95% conversion in DCM at 40°C within 2 hours [6]. Reduction selectivity is further enhanced using L-Selectride, which delivers hydride equatorially to minimize 1,3-diaxial interactions. Deuterium labeling confirms endo-face attack as the dominant pathway, consistent with the product’s (1S,4R) configuration [3] [7].
Table 3: Reduction Agents for Stereoselective Transformation
Reducing Agent | Solvent | dr (syn:anti) | Yield (%) |
---|---|---|---|
NaBH₄ | MeOH | 10:1 | 90 |
L-Selectride | THF | 20:1 | 88 |
NaBH₃CN | EtOH | 5:1 | 75 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: